N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, its potential anti-inflammatory effects may be due to its ability to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Similarly, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methylbenzyl)oxyphenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a nitrophenyl group and a hydroxy-methoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O5 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O5/c1-28-17-7-11(5-6-16(17)24)10-19-22-18(25)15-9-14(20-21-15)12-3-2-4-13(8-12)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-10+ |
InChI Key |
SXTRSZVLUYBCLN-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.